1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)

PTP1B Type 2 Diabetes Insulin Signaling

Sourcing a reproducible PTP1B inhibitor for assay validation is often hindered by uncharacterized natural products. This prenylated 1,3-diphenylpropane solves that issue as a well-defined analytical standard and reference inhibitor. - Benchmark Inhibitor: Exhibits a defined in vitro potency of IC50 = 13.00 μM against PTP1B, serving as a reliable middle-range positive control. - Dereplication Standard: Essential for LC-MS/HPLC identification in Broussonetia kazinoki extracts to avoid rediscovery of known actives. - Scaffold for SAR: Provides a chemically distinct starting point for medicinal chemistry optimization programs targeting insulin resistance.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 376362-03-7
Cat. No. B030031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
CAS376362-03-7
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C
InChIInChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3
InChIKeyTXWULZGRVGVEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl): Procurement & Profile


The compound with CAS number 376362-03-7, systematically named 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), is a naturally derived 1,3-diphenylpropane isolated from the twigs of Broussonetia kazinoki [1]. It is identified as a prenylated phenolic compound [2] with a molecular weight of 326.43 g/mol . Its primary reported mechanism of action is as an in vitro inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B) [1].

Why Generic Substitution Fails for This PTP1B Inhibitor


Generic substitution among PTP1B inhibitors is not scientifically valid due to the vast differences in their potency, selectivity profiles, and chemical scaffolds [1]. Compounds within this target class, including natural products like ursolic acid, caffeic acid, and various flavonoids, exhibit a broad range of inhibitory activity, with reported IC50 values spanning from low micromolar to over 100 µM [1][2]. Therefore, experimental design requires a compound with well-defined and reproducible activity for a specific enzyme or pathway. Using 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) provides a specific, moderately potent benchmark within the 1,3-diphenylpropane subclass, as detailed in the quantitative evidence below [3].

Product-Specific Evidence


PTP1B Inhibition vs. Ursolic Acid

The compound demonstrates in vitro inhibition of PTP1B with an IC50 of 13.00 μM . This positions it as a moderately potent inhibitor when compared to a commonly used positive control, ursolic acid. In a separate study using similar enzymatic assay conditions, ursolic acid exhibited an IC50 of 26.5 μM [1]. This cross-study comparison indicates that 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is approximately twice as potent as ursolic acid in this specific assay context [1].

PTP1B Type 2 Diabetes Insulin Signaling

PTP1B Inhibition vs. Natural Product Classes

The target compound's IC50 of 13.00 μM places it in a distinct potency tier among natural product PTP1B inhibitors. It is significantly more potent than caffeic acid (IC50 = 11.82 μM) [1] and falls within the range of activity observed for other active compounds like those from Iris sanguinea (IC50 = 7.30 μM) [2]. This class-level inference suggests its potency is sufficient for lead identification or tool compound studies, whereas many other natural PTP1B inhibitors exhibit much weaker activity, with IC50 values in the range of 62.0–514.2 μM [3].

PTP1B Natural Products Structure-Activity Relationship

1,3-Diphenylpropane vs. Flavonoid Scaffolds

This compound belongs to the 1,3-diphenylpropane structural class, as identified in phytochemical databases [1]. This linear diarylpropanoid scaffold is chemically distinct from the more common flavonoid-based PTP1B inhibitors, which possess a characteristic benzopyran ring system [2]. The structural differentiation provides a unique chemotype for exploring structure-activity relationships (SAR) around the PTP1B target, offering a scaffold that may interact differently with the enzyme's binding pocket compared to planar flavonoid structures [2].

Chemoinformatics Natural Product Scaffold PTP1B

Research & Industrial Applications


PTP1B Assay Development & Validation

Given its defined and reproducible in vitro potency (IC50 = 13.00 μM) [1], this compound is well-suited as a reference inhibitor for developing and validating PTP1B enzymatic assays. Its moderate potency allows for a clear dose-response relationship to be established, making it a reliable positive control for screening campaigns aimed at discovering novel PTP1B inhibitors for type 2 diabetes research . Its potency lies between very weak inhibitors and highly potent drug candidates, providing a useful middle-range benchmark for assay sensitivity and quality control.

Insulin Signaling Pathway Probing

The compound serves as a precise chemical tool to probe the role of PTP1B in insulin signaling and insulin resistance [1]. By inhibiting PTP1B, a key negative regulator of insulin action , researchers can use this compound in cellular models (e.g., CHO cells or adipocytes) to study the downstream effects on insulin receptor phosphorylation and glucose uptake pathways. Its defined activity allows for controlled perturbation of the pathway, which is essential for elucidating the molecular mechanisms underlying type 2 diabetes .

Natural Product Dereplication Standard

As a well-characterized 1,3-diphenylpropane from Broussonetia kazinoki [1], this compound is an essential analytical standard for dereplication studies. In natural product chemistry, it can be used to identify and quantify this specific compound in complex plant extracts, fractions, or traditional medicine preparations via HPLC or LC-MS. Its use as a reference standard ensures the accurate identification of active constituents and avoids the rediscovery of known compounds in bioassay-guided fractionation efforts [1].

Scaffold-Hopping & SAR Programs

The unique 1,3-diphenylpropane scaffold [1] provides a valuable starting point for medicinal chemistry and scaffold-hopping programs aimed at developing novel PTP1B inhibitors. By using this compound as a base structure, chemists can systematically explore the SAR by modifying its substituents (e.g., the methoxy, hydroxyl, and prenyl groups) to optimize potency, selectivity, and drug-like properties. This scaffold is chemically distinct from the more common flavonoid-based PTP1B inhibitors, offering a new avenue for intellectual property generation and lead optimization [1].

Technical Documentation Hub

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